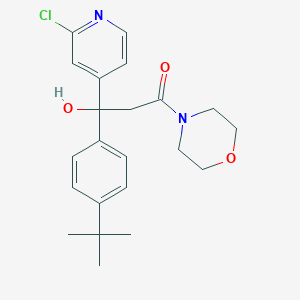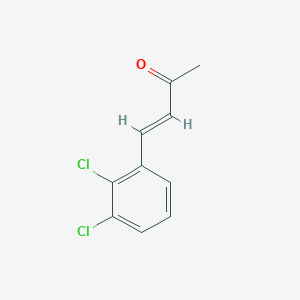
1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol is a triacylglycerol molecule composed of oleic acid, palmitic acid, and caproic acid esterified to a glycerol backbone. This compound is a type of structured lipid, which means its fatty acids are arranged in a specific manner to achieve desired functional properties. Structured lipids like this compound are often used in nutritional and pharmaceutical applications due to their unique metabolic and functional characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol can be synthesized through enzymatic or chemical methods. One common approach involves the use of immobilized lipase enzymes to catalyze the esterification of glycerol with the respective fatty acids. The reaction conditions typically include a controlled temperature range (30-50°C) and a specific molar ratio of glycerol to fatty acids to optimize yield and selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale enzymatic processes using bioreactors. The use of immobilized lipase allows for continuous production and easy separation of the enzyme from the product. The process may also include purification steps such as molecular distillation to achieve the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated oleic acid moiety, leading to the formation of hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds in the triacylglycerol can be hydrolyzed by lipases or chemical catalysts, resulting in the release of free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of fatty acid moieties between different triacylglycerol molecules or between triacylglycerols and free fatty acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides. The reaction conditions may involve elevated temperatures and the presence of catalysts such as transition metals.
Hydrolysis: Acidic or basic conditions can be used, with common reagents including hydrochloric acid, sodium hydroxide, and lipase enzymes.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes are used, with reaction conditions typically involving moderate temperatures and the presence of an alcohol (e.g., methanol) as a reactant.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (oleic acid, palmitic acid, caproic acid) and glycerol.
Transesterification: New triacylglycerol molecules with different fatty acid compositions.
Wissenschaftliche Forschungsanwendungen
1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation, hydrolysis, and transesterification reactions.
Biology: The compound is studied for its effects on cellular metabolism and membrane structure.
Medicine: Research explores its potential as a structured lipid for parenteral nutrition and its role in modulating lipid metabolism and inflammation.
Industry: It is used in the formulation of functional foods, dietary supplements, and pharmaceuticals due to its unique nutritional and functional properties
Wirkmechanismus
The mechanism of action of 1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol involves its metabolism and incorporation into cellular structures:
Vergleich Mit ähnlichen Verbindungen
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: Contains linoleic acid instead of caproic acid.
1-Palmitoyl-2-oleoyl-3-arachidonoyl-rac-glycerol: Contains arachidonic acid instead of caproic acid.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-glycerol: A phospholipid with a similar fatty acid composition
Uniqueness: 1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol is unique due to the presence of caproic acid, which imparts distinct metabolic and functional properties. The shorter chain length of caproic acid compared to other fatty acids like linoleic or arachidonic acid affects the compound’s solubility, digestibility, and bioavailability, making it suitable for specific nutritional and pharmaceutical applications .
Eigenschaften
Molekularformel |
C43H80O6 |
|---|---|
Molekulargewicht |
693.1 g/mol |
IUPAC-Name |
(2-hexadecanoyloxy-3-hexanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C43H80O6/c1-4-7-10-12-14-16-18-20-21-23-24-26-28-30-33-36-42(45)48-39-40(38-47-41(44)35-32-9-6-3)49-43(46)37-34-31-29-27-25-22-19-17-15-13-11-8-5-2/h20-21,40H,4-19,22-39H2,1-3H3/b21-20- |
InChI-Schlüssel |
YMZSPTXFJNENOH-MRCUWXFGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide](/img/structure/B13436759.png)

![1-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]propan-1-one](/img/structure/B13436766.png)


![2-Chloro-4-[2-(methylamino)ethyl]phenol](/img/structure/B13436783.png)


![3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436798.png)
![(2S)-2-[(2-ethoxyphenoxy)methyl]oxirane](/img/structure/B13436807.png)
![(3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13436808.png)
![7-Amino-1-[4-hydroxy-3-(hydroxymethyl)butyl]-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13436809.png)
